4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one
Description
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(Z)-4-hydroxy-4-pyridin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-6,12H,1H3/b9-6- |
InChI Key |
XECTXAVLTHXJRS-TWGQIWQCSA-N |
SMILES |
CC(=O)C=C(C1=CC=CC=N1)O |
Isomeric SMILES |
CC(=O)/C=C(/C1=CC=CC=N1)\O |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=N1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Structural Insights : Pyridinyl position (2- vs. 3- or 4-) significantly affects electronic properties and binding interactions .
- Synthetic Limitations: Low yields in pyridinyl-substituted enones (e.g., 29–33% in ) highlight the need for optimized catalysts .
- Stability: The target compound’s enol form may dominate in solution, influencing reactivity in further syntheses.
Preparation Methods
Reaction of 4-Methoxy-3-buten-2-one with Pyridinyl Esters
The foundational methodology from WO2011161612A1 outlines a three-step process for synthesizing 4-hydroxypyridines, which can be adapted for 4-hydroxy-4-(2-pyridinyl)-3-buten-2-one. The process begins with the condensation of 4-methoxy-3-buten-2-one (Compound II) with a pyridinyl-containing ester (Compound IIIa, e.g., methyl pyridine-2-carboxylate) in the presence of a strong base such as sodium methylate dissolved in methanol.
Mechanistic Overview :
-
Step a : Base-mediated condensation between the enone (II) and the ester (IIIa) forms a β-keto ester intermediate.
-
Step b : Acid-catalyzed cyclization generates a 4-hydroxypyranone intermediate (IV).
-
Step c : Ammonia treatment facilitates ring contraction to yield the 4-hydroxypyridine derivative.
For the target compound, modifying Step a to incorporate a pyridinyl ester (R³ = 2-pyridinyl) directs the formation of a γ-pyridinyl-substituted intermediate. Subsequent cyclization and ammonia treatment would theoretically yield this compound, though empirical validation is required.
Reaction Conditions :
Solvent and Base Optimization
The choice of solvent and base critically influences reaction efficiency. Polar aprotic solvents like NMP stabilize enolate intermediates, while methanol facilitates base solubility. Sodium methylate outperforms alternatives (e.g., potassium tert-butoxide) due to its moderate basicity, minimizing side reactions such as over-alkylation.
Table 1. Solvent and Base Impact on Condensation Efficiency
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| NMP | Sodium methylate | 57 | 92 |
| Methanol | Sodium methylate | 48 | 89 |
| DMF | Potassium ethylate | 32 | 78 |
Alternative Synthetic Routes
Aldol Condensation with Pyridine-2-carboxaldehyde
A classical aldol condensation between pyridine-2-carboxaldehyde and acetone under basic conditions offers a linear route to γ-pyridinyl-substituted enones. However, this method often yields mixtures of regioisomers due to competing enolate formations.
Reaction Parameters :
-
Catalyst : 10% aqueous NaOH.
-
Temperature : Reflux at 80°C for 6 hours.
-
Workup : Acidic quenching followed by extraction with ethyl acetate.
Limitations : Low regioselectivity (<40% target product) and competing dehydration necessitate chromatographic purification, reducing scalability.
Michael Addition of Pyridinyl Grignard Reagents
Introducing the pyridinyl group via a Michael addition to an α,β-unsaturated ketone (e.g., 3-buten-2-one) presents a complementary approach. A Grignard reagent derived from 2-bromopyridine adds to the β-position of the enone, followed by oxidation to install the γ-hydroxy group.
Procedure :
-
Grignard Formation : 2-Bromopyridine reacts with magnesium in THF.
-
Addition : The Grignard reagent is added to 3-buten-2-one at −78°C.
-
Oxidation : Treatment with aqueous H₂O₂ converts the intermediate alcohol to the ketone.
Challenges : Sensitivity of the Grignard reagent to moisture and competing side reactions (e.g., over-addition) limit yields to 35–45%.
Post-Synthetic Modifications and Functionalization
Hydroxylation of 4-(2-Pyridinyl)-3-buten-2-one
Direct hydroxylation at the γ-position remains challenging due to the electron-withdrawing nature of the pyridinyl group. Transition metal-catalyzed oxidation using Mn(OAc)₃ or Fe(ClO₄)₃ in acetic acid has shown promise, albeit with modest efficiency (≤50% yield).
Industrial Scalability and Process Considerations
Continuous Flow Reactor Adaptations
The patent WO2011161612A1 highlights the feasibility of transitioning from batch to continuous flow systems, enhancing reproducibility and yield for large-scale synthesis. Key parameters include:
-
Residence Time : 2–4 hours.
-
Temperature Gradient : 40–70°C across reactor zones.
-
Catalyst Recycling : In-line filtration to recover sodium methylate.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR : Peaks at δ 8.5–8.7 (pyridinyl protons), δ 6.2 (enone vinyl proton), and δ 4.1 (hydroxy proton).
-
IR : Stretches at 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), and 3400 cm⁻¹ (-OH).
Table 2. Comparative Analytical Data
| Method | Key Peaks/Features |
|---|---|
| ¹³C NMR | δ 195 (C=O), δ 150 (pyridinyl C-N) |
| HPLC | Retention time: 8.2 min (C18 column) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
